Luprostiol vs. Cloprostenol: In Vitro Pro-Apoptotic Activity in Bovine Luteal Cells
In a direct head-to-head in vitro comparison using cultured bovine luteal cells from days 8-12 of the estrous cycle, luprostiol induced 202% pro-apoptotic effect relative to control (P < 0.001) and 37.3% cytotoxicity, representing the greatest pro-apoptotic activity among all tested PGF2α analogs including cloprostenol and dinoprost [1]. Additionally, luprostiol treatment produced the highest intracellular calcium mobilization (200% increase; P < 0.001), a key signaling event in luteolytic cascade initiation [1].
| Evidence Dimension | Pro-apoptotic effect induction in bovine luteal cells |
|---|---|
| Target Compound Data | 202% pro-apoptotic effect; 37.3% cytotoxicity |
| Comparator Or Baseline | Cloprostenol: lower than luprostiol (exact value not reported in abstract; luprostiol identified as 'greatest' among tested analogs); Dinoprost: no significant pro-apoptotic effect |
| Quantified Difference | Luprostiol induced the greatest pro-apoptotic effect among all tested PGF2α analogs; luprostiol produced 200% Ca2+ mobilization vs. dinoprost which showed no difference from natural PGF2α |
| Conditions | Enzymatically-isolated bovine luteal cells, days 8-12 of estrous cycle, 24-hour stimulation in vitro |
Why This Matters
Selection of luprostiol over cloprostenol or dinoprost for bovine luteolysis protocols may confer enhanced apoptotic luteal regression efficiency based on direct in vitro comparative data.
- [1] Korzekwa AJ, Lukasik K, Pilawski W, Piotrowska-Tomala KK, Jaroszewski JJ, Yoshioka S, et al. Influence of prostaglandin F2α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro. Vet J. 2014;199(1):131-137. View Source
